molecular formula C19H22N6O2S B2763656 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 1014053-17-8

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2763656
CAS No.: 1014053-17-8
M. Wt: 398.49
InChI Key: PIDKRTZRVBKZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is an indole-derived molecule with potential biological activities that have garnered research interest. Its complex structure incorporates both indole and pyrazole moieties, which are known for their diverse pharmacological properties.

The molecular formula of the compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S with a molecular weight of 409.5 g/mol. The compound is characterized by a high purity level, typically around 95%.

Anticancer Activity

Research indicates that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to possess antitumor activity against various cancer cell lines, including H460, A549, and HT-29. Studies have reported IC50 values indicating effective inhibition of cell growth, with some pyrazole derivatives demonstrating IC50 values as low as 0.08 µM against specific cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole Derivative AH4600.08Autophagy induction
Pyrazole Derivative BA5490.71Apoptosis induction
Indole Derivative CHT-297.01Inhibition of topoisomerase-IIa

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the indole structure enhances its ability to interact with bacterial targets, making it a candidate for further development in antimicrobial therapy .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
MRSA12 µg/mL
M. tuberculosis25 µg/mL

Anti-inflammatory Effects

Additionally, compounds similar to this one have demonstrated anti-inflammatory effects in various assays. The pyrazole moiety is recognized for its ability to inhibit inflammatory cytokines and pathways, suggesting that this compound may also exert similar effects .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. For instance, studies suggest that the compound may inhibit the Aurora-A kinase pathway, which is crucial for cell cycle regulation and has been implicated in various cancers .

Case Studies

Recent studies have highlighted the efficacy of similar indole-pyrazole compounds in preclinical models:

  • Study on Indole-Pyrazole Derivatives : This study evaluated a series of derivatives for their cytotoxic effects against different cancer cell lines and found promising results with several compounds exhibiting significant growth inhibition.
  • Antimicrobial Efficacy Against MRSA : Another study focused on the antimicrobial potential of indole derivatives against MRSA strains, revealing effective MIC values and suggesting further exploration into their therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-4-24-17(14-11-23(2)22-18(14)27-3)20-21-19(24)28-12-16(26)25-10-9-13-7-5-6-8-15(13)25/h5-8,11H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDKRTZRVBKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.